molecular formula C6H10O4 B093915 Ethylene glycol diacetate CAS No. 111-55-7

Ethylene glycol diacetate

Cat. No. B093915
CAS RN: 111-55-7
M. Wt: 146.14 g/mol
InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Description

Ethylene glycol diacetate (EGDA) is a chemical compound that is derived from the reaction of ethylene glycol (EG) with acetic acid. EG itself is a widely used organic compound with applications in various industrial processes such as energy production, plastics manufacturing, automobile industry, and chemical synthesis . The acetylation of EG leads to the formation of ethylene glycol diacetate, which can be catalyzed by various catalysts as reviewed in the literature .

Synthesis Analysis

The synthesis of ethylene glycol diacetate has been explored using different catalysts, including phase transfer catalysts, p-toluene sulfonic acid, strongly acidic cationic exchange resin, ferric chloride hexahydrated, ammonium ferric sulfate dodecahydrated, ferric sulfate, sodium bisulfate monohydrate, and supporting ferric molecular sieve . Another study focused on the catalytic synthesis of ethylene glycol acetate, a related compound, using FeY as a catalyst, achieving a yield of 84.6% under specific reaction conditions .

Molecular Structure Analysis

While the specific molecular structure analysis of ethylene glycol diacetate is not detailed in the provided papers, the structure of related poly(ethylene glycol) (PEG) derivatives has been extensively studied. For instance, heterobifunctional PEG derivatives with mercapto and acetal terminal groups have been synthesized, and their molecular functionalities confirmed through spectroscopic methods . Similarly, PEG macromonomers with methacryloyl and formyl groups have been characterized using 1H NMR and MALDI-TOF-MS spectroscopies .

Chemical Reactions Analysis

The chemical reactivity of PEG derivatives provides insight into the potential reactions of ethylene glycol diacetate. For example, PEG possessing a pyridyl disulfide at one end and a carboxylic acid at the other end was synthesized, demonstrating the versatility of PEG in undergoing various chemical modifications . Additionally, the deprotection of 1,1-diacetates in poly(ethylene glycol) using sodium hydrogen sulfate as a catalyst shows the potential for selective reactions in the presence of PEG .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene glycol are well-documented, with its amphiphilic nature enabling applications such as the formation of bioerodible hydrogels through photopolymerization . These properties are critical for its use as a chemical intermediate. However, the specific properties of ethylene glycol diacetate are not detailed in the provided papers, but it can be inferred that its properties would be influenced by the acetyl groups attached to the ethylene glycol backbone.

Scientific Research Applications

Safety And Hazards

EGDA is classified as a hazardous substance . It may cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of vapors . Prolonged or repeated exposure may lead to more severe health effects . It is combustible but requires some effort to ignite .

Future Directions

Research on the synthesis of chemicals by electrochemical techniques has increased considerably in recent years, attracting the attention of both academia and industry . The rise of green electricity at lower prices in our grids points towards a future where the use of electrochemistry for the synthesis of chemicals will not only be sustainable but also economically attractive .

properties

IUPAC Name

2-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3
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InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOC(=O)C
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Molecular Formula

C6H10O4
Record name ETHYLENE GLYCOL DIACETATE
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Related CAS

27252-83-1
Record name Polyethylene glycol diacetate
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DSSTOX Substance ID

DTXSID0026880
Record name 1,2-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley]
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Boiling Point

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C
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Flash Point

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C
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Density

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1)
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C
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Record name Ethylene glycol diacetate
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Product Name

Ethylene glycol diacetate

Color/Form

COLORLESS LIQ

CAS RN

111-55-7
Record name ETHYLENE GLYCOL DIACETATE
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Record name Glycol diacetate
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Record name 1,2-Ethanediol, 1,2-diacetate
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Record name Ethylene di(acetate)
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Synthesis routes and methods I

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a reactor similar to that described in Example 1 were added 3.3 g (20 millimoles) of potassium iodide, 1 ml (10 millimoles) of nitric acid, 0.5 g of activated carbon prepared from coconut shells (manufactured by Dai-ichi Carbon Industries Company) and 80 ml of acetic acid. The flask was set up in an oil bath maintained at 65° C. A gas mixture comprising by volume 8.5% of oxygen, 80% of nitrogen and 11.5% of ethylene was fed through the reaction mixture at a rate of 1.15 standard liters per hour with continuous stirring of the reaction mixture. At the conclusion of the one hour reaction period, the conversion of ethylene was 90%. The combined yields of EGDA and EGMA were 95% based on the reacted ethylene. Trace amounts of EDA and AcH were detected as by-products.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
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80 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
X Zhang, T Jing, D Zhang, J Luo, B Li, F Liu - … and Environmental Safety, 2018 - Elsevier
… Here, we developed a 2.5% lambda-cyhalothrin EC formulation with ethylene glycol diacetate (EGDA) as the solvent, and the developed formulation serves as an environmental-…
Number of citations: 28 www.sciencedirect.com
J Yang, L Zhou, X Guo, L Li, P Zhang, R Hong… - Chemical Engineering …, 2015 - Elsevier
… And the catalytic activity for the preparation of ethylene glycol diacetate (EGDA) via the esterification of ethylene glycol (EG) and acetic acid were studied. Among them, [Silica-Ps-im]…
Number of citations: 74 www.sciencedirect.com
F Huang, S Xu, T Li, D Zhu - Chemical Engineering and Processing …, 2016 - Elsevier
… In this paper, an innovative ethylene glycol diacetate (EGDA) synthesis process in a single … glycol monoacetate (EGMA) and ethylene glycol diacetate (EGDA) were intensified by the …
Number of citations: 18 www.sciencedirect.com
S Amid, M Aghbashlo, M Tabatabaei… - Energy conversion and …, 2020 - Elsevier
… additive, ie, ethylene glycol diacetate on performance and … These fuel blends were doped with ethylene glycol diacetate … with 3 vol% ethylene glycol diacetate was combusted under …
Number of citations: 45 www.sciencedirect.com
S Amid, M Aghbashlo, W Peng, A Hajiahmad… - Science of the Total …, 2021 - Elsevier
A diesel engine running on diesel/biodiesel mixtures containing ethylene glycol diacetate (EGDA) was investigated from the exergoeconomic and exergoenvironmental viewpoints. …
Number of citations: 19 www.sciencedirect.com
J He, X Li, Y Shen, X Zhang - Journal of Chemical & Engineering …, 2019 - ACS Publications
The salt effect on the liquid–liquid equilibrium (LLE) for the water–ethylene glycol (EG)–ethylene glycol diacetate (EGDA) system was studied at 303.2 K and 101.3 kPa. The influence of …
Number of citations: 9 pubs.acs.org
HSA Padmanabha, DK Mohanty - Renewable Energy, 2023 - Elsevier
… The present study investigates ethylene glycol diacetate as a prospective oxygenated additive for … Thus, the ethylene glycol diacetate can be adopted as a suitable additive for jatropha-…
Number of citations: 5 www.sciencedirect.com
M Zhang, H Guo, X Guan, F Li, Y Yu - Molecular Catalysis, 2023 - Elsevier
… mainly composed of ethylene glycol diacetate are distilled by … ethylene glycol diacetate are discharged as waste liquid residue. The steamed acetic acid and ethylene glycol diacetate …
Number of citations: 2 www.sciencedirect.com
F Dai, N Liu, C Wang, J Cao, M Shi - The Journal of Chemical …, 2023 - Elsevier
Ethylene glycol diacetate (EGDA) is a kind of environment-friendly organic solvent with high boiling point, which has broad application prospect in chemical production. For the …
Number of citations: 3 www.sciencedirect.com
Y Xiao, W Cai, H Sun, F Shi, G Li - The Canadian Journal of …, 2018 - Wiley Online Library
… Then a distillation process is designed to produce high‐purity ethylene glycol diacetate, which includes a reactive distillation column, an extractive distillation column, and a solvent …
Number of citations: 7 onlinelibrary.wiley.com

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